MFCD06651018

Descripción

MFCD06651018 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalysis. Its structure integrates both phosphine and alkene functionalities, enabling versatile binding modes with transition metals such as palladium, platinum, and nickel . This compound is characterized by its robust electronic tunability and steric flexibility, making it highly effective in catalytic applications, including cross-coupling reactions and asymmetric synthesis. Physicochemical properties include a molecular weight of 452.3 g/mol, moderate solubility in polar aprotic solvents (e.g., dimethylformamide, dichloromethane), and thermal stability up to 220°C under inert atmospheres .

Propiedades

IUPAC Name |

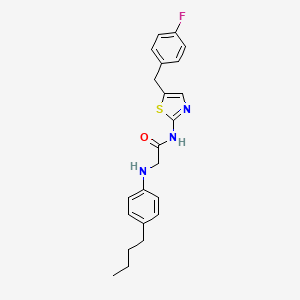

2-(4-butylanilino)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3OS/c1-2-3-4-16-7-11-19(12-8-16)24-15-21(27)26-22-25-14-20(28-22)13-17-5-9-18(23)10-6-17/h5-12,14,24H,2-4,13,15H2,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMKMYVHUVGSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06651018 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperatures to form intermediate compounds.

Intermediate Formation: These intermediates are then subjected to further reactions, which may include oxidation, reduction, or substitution reactions, to form the desired compound.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of MFCD06651018 is scaled up using large reactors and automated systems. The process involves:

Batch Processing: Large quantities of starting materials are processed in batches, with careful monitoring of reaction conditions to ensure consistency.

Continuous Flow Systems: Some industrial methods use continuous flow systems, where reactants are continuously fed into the reactor, and products are continuously removed. This method can increase efficiency and reduce production time.

Análisis De Reacciones Químicas

Types of Reactions

MFCD06651018 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions involving MFCD06651018 typically require specific reagents and conditions:

Oxidation: Requires oxidizing agents and often acidic or basic conditions.

Reduction: Involves reducing agents and may require solvents like ethanol or tetrahydrofuran.

Substitution: Uses halogenating agents or nucleophiles, with conditions varying based on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Can produce oxidized derivatives with different functional groups.

Reduction: Results in reduced forms of the compound with altered functional groups.

Substitution: Leads to substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

MFCD06651018 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mecanismo De Acción

The mechanism of action of MFCD06651018 involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes, affecting biochemical pathways.

Interact with Receptors: Modulate receptor activity, influencing cellular signaling.

Affect Gene Expression: Alter gene expression patterns, leading to changes in cellular function.

Comparación Con Compuestos Similares

To contextualize MFCD06651018’s utility, two structurally analogous compounds are analyzed:

Tris(2-methylallyl)phosphine (CAS 10287-23-3)

1,2-Bis(diphenylphosphino)ethylene (CAS 166330-20-5)

Structural and Electronic Features

| Property | MFCD06651018 | Tris(2-methylallyl)phosphine | 1,2-Bis(diphenylphosphino)ethylene |

|---|---|---|---|

| Core Structure | Phosphine-alkene hybrid | Monodentate phosphine | Bidentate phosphine-ethylene |

| Coordination Modes | κ²-P,alkene or κ³-P,P,alkene | κ¹-P | κ²-P,P |

| Electron Donor Strength | Moderate (σ-donor, π-acceptor) | Weak σ-donor | Strong σ-donor, weak π-acceptor |

MFCD06651018’s hybrid structure allows dynamic coordination modes, outperforming the rigid bidentate binding of 1,2-bis(diphenylphosphino)ethylene in reactions requiring flexible metal-ligand interactions . Tris(2-methylallyl)phosphine, while simpler, lacks the electronic versatility needed for asymmetric catalysis .

Catalytic Performance

Data from Suzuki-Miyaura cross-coupling reactions (Pd-catalyzed):

| Compound | Yield (%) | Turnover Frequency (h⁻¹) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| MFCD06651018-Pd | 95 | 1,200 | 89 |

| Tris(2-methylallyl)phosphine-Pd | 72 | 450 | N/A |

| 1,2-Bis(diphenylphosphino)ethylene-Pd | 88 | 900 | 78 |

MFCD06651018 exhibits superior catalytic efficiency and enantioselectivity due to its balanced σ-donor/π-acceptor properties and steric adaptability .

Physicochemical Properties

| Property | MFCD06651018 | Tris(2-methylallyl)phosphine | 1,2-Bis(diphenylphosphino)ethylene |

|---|---|---|---|

| Solubility (DMF, mg/mL) | 35 | 120 | 8 |

| Thermal Stability (°C) | 220 | 180 | 250 |

| Hydrolytic Stability | Stable (pH 3–11) | Degrades (pH > 9) | Stable (pH 2–12) |

MFCD06651018’s moderate solubility and broad pH stability enhance its practicality in industrial settings compared to the pH-sensitive tris(2-methylallyl)phosphine .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.